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molecular formula C12H15NO3 B8494971 2-[2-(morpholin-4-yl)phenyl]acetic acid

2-[2-(morpholin-4-yl)phenyl]acetic acid

Cat. No. B8494971
M. Wt: 221.25 g/mol
InChI Key: YJXLHWCAWBVCFQ-UHFFFAOYSA-N
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Patent
US05102667

Procedure details

A solution of N-[[2-(4-morpholinyl)-phenyl]thioacetyl]morpholine (2.78 g) in a mixture of acetic acid (25 cc) and 37% hydrochloric acid (25 cc) is refluxed for 8 hours and then concentrated to dryness under reduced pressure (2.7 kPa). The residue is taken up in ethyl acetate (20 cc) and normal sodium hydroxide solution (20 cc). The aqueous phase is acidified to pH 5 with acetic acid and then extracted with ethyl acetate (20 cc). This organic phase is washed with water (2×4 cc), dried over magnesium sulphate and concentrated to dryness under reduced pressure (2.7 kPa). 2-[2-(4-Morpholinyl)phenyl]acetic acid (0.48 g) melting at 128° C. is obtained.
Name
N-[[2-(4-morpholinyl)-phenyl]thioacetyl]morpholine
Quantity
2.78 g
Type
reactant
Reaction Step One
Quantity
25 mL
Type
reactant
Reaction Step One
Quantity
25 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[N:1]1([C:7]2[CH:12]=[CH:11][CH:10]=[CH:9][C:8]=2CC(N2CCOCC2)=S)[CH2:6][CH2:5][O:4][CH2:3][CH2:2]1.[C:22]([OH:25])(=[O:24])[CH3:23]>Cl>[N:1]1([C:7]2[CH:12]=[CH:11][CH:10]=[CH:9][C:8]=2[CH2:23][C:22]([OH:25])=[O:24])[CH2:6][CH2:5][O:4][CH2:3][CH2:2]1

Inputs

Step One
Name
N-[[2-(4-morpholinyl)-phenyl]thioacetyl]morpholine
Quantity
2.78 g
Type
reactant
Smiles
N1(CCOCC1)C1=C(C=CC=C1)CC(=S)N1CCOCC1
Name
Quantity
25 mL
Type
reactant
Smiles
C(C)(=O)O
Name
Quantity
25 mL
Type
solvent
Smiles
Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
is refluxed for 8 hours
Duration
8 h
CONCENTRATION
Type
CONCENTRATION
Details
concentrated to dryness under reduced pressure (2.7 kPa)
EXTRACTION
Type
EXTRACTION
Details
extracted with ethyl acetate (20 cc)
WASH
Type
WASH
Details
This organic phase is washed with water (2×4 cc)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over magnesium sulphate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated to dryness under reduced pressure (2.7 kPa)

Outcomes

Product
Name
Type
product
Smiles
N1(CCOCC1)C1=C(C=CC=C1)CC(=O)O
Measurements
Type Value Analysis
AMOUNT: MASS 0.48 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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